Tachioside

Catalog No.
S1541593
CAS No.
109194-60-7
M.F
C13H18O8
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tachioside

CAS Number

109194-60-7

Product Name

Tachioside

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C13H18O8

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

KWVHACHAQJFTLZ-UJPOAAIJSA-N

SMILES

COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Synonyms

tachioside

Canonical SMILES

COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Tachioside, chemically known as 4-hydroxy-3-methoxyphenyl-1-O-glucoside, is a phenolic glycoside that has garnered attention for its antioxidant properties. It is found in various plant species, including Atractylodes japonica and Berchemia floribunda, as well as several bamboo species . The compound features a glucoside moiety attached to a phenolic structure, which contributes to its biological activities.

  • Toxicity, flammability, reactivity: Safety information wouldn't be documented for a compound not established in scientific research.

Moving Forward

If you have any additional information about "Tachioside," such as its source or potential chemical class, further investigation might be possible. Here are some resources to explore related compounds:

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Tachioside is a naturally occurring iridoid glycoside found in various plants, most notably Eucommia ulmoides (commonly known as Eucommia or "Du Zhong") []. While its applications in traditional Chinese medicine have been explored for centuries, recent scientific research has begun to investigate its potential therapeutic effects in various areas.

Anti-diabetic Potential

Studies suggest that Tachioside may possess anti-diabetic properties. It has been shown to improve glucose tolerance and insulin sensitivity in animal models []. Additionally, research suggests it may inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates in the gut, potentially leading to slower blood sugar rise []. However, further investigation, including clinical trials, is needed to confirm these findings and understand the mechanisms of action.

Neuroprotective Effects

Tachioside has also been studied for its potential neuroprotective effects. Research suggests it may protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease [, ]. However, more research is required to fully understand its potential therapeutic applications in these conditions.

Other Potential Applications

Preliminary research suggests Tachioside may have additional benefits, including:

  • Anti-inflammatory effects: Studies suggest it may reduce inflammation in various tissues [].
  • Antioxidant activity: Tachioside exhibits antioxidant properties that may help protect cells from damage caused by free radicals [].
  • Bone health: Some research suggests it may promote bone formation and improve bone density [].
Typical of glycosides. These include hydrolysis, where the glycosidic bond can be cleaved by acid or enzymatic action, leading to the release of glucose and the aglycone (the phenolic part). Additionally, tachioside can participate in oxidation reactions, particularly under conditions that promote radical formation, enhancing its antioxidant capacity .

Tachioside exhibits significant biological activities, primarily due to its antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders . Furthermore, tachioside has demonstrated potential in modulating glucose metabolism and may serve as an α-glucosidase inhibitor, making it a candidate for managing diabetes .

Tachioside can be synthesized through various methods:

  • Natural Extraction: It is commonly isolated from plant sources like bamboo and Atractylodes japonica using solvent extraction followed by chromatographic techniques.
  • Chemical Synthesis: Synthetic routes may involve glycosylation reactions where glucose is introduced to the phenolic precursor under specific catalytic conditions .
  • Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases has also been explored for producing tachioside from simpler phenolic compounds .

Tachioside has several applications:

  • Food Industry: Its antioxidant properties make it valuable in food preservation and flavor stability enhancement.
  • Pharmaceuticals: Due to its potential health benefits, tachioside is being researched for use in dietary supplements and functional foods aimed at reducing oxidative stress and managing diabetes.
  • Cosmetics: Its antioxidative effects are also beneficial in skincare formulations to combat skin aging .

Tachioside shares structural similarities with several other phenolic glycosides. Here are some notable compounds:

Compound NameChemical StructureUnique Features
Arbutin4-hydroxyphenyl-β-D-glucopyranosideKnown for skin-lightening effects; used in cosmetics.
Isotachiotrioside4-hydroxy-2-methoxyphenyl-β-D-glucopyranosideExhibits similar antioxidant properties but different substituents.
Tachiodioside4-hydroxy-3-methoxyphenyl-β-D-glucopyranosideRelated structure with distinct biological activities.

Tachioside's unique combination of molecular structure and biological activity sets it apart from these similar compounds, particularly regarding its specific antioxidative capabilities and potential therapeutic uses.

XLogP3

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Appearance

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Dates

Modify: 2023-08-15

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